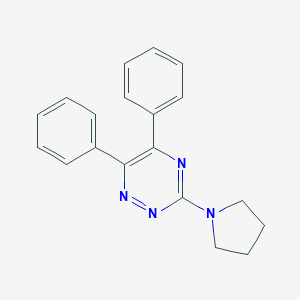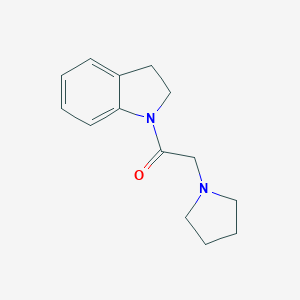
N-cyclohexyl-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-naphthamide is an organic compound that belongs to the class of carboxamides It is characterized by a naphthalene ring substituted with a carboxamide group and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-naphthamide typically involves the amidation of naphthalene-2-carboxylic acid with cyclohexylamine. The reaction can be catalyzed or non-catalyzed, depending on the desired efficiency and yield. Commonly, the reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-cyclohexylnaphthalen-2-amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-naphthamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-2-naphthamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclohexyl-2-naphthalenamine: Similar structure but with an amine group instead of a carboxamide.
Naphthalene-2-carboxamide: Lacks the cyclohexyl group, providing a simpler structure.
Cyclohexylnaphthalene derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
N-cyclohexyl-2-naphthamide is unique due to the presence of both the cyclohexyl and carboxamide groups, which confer specific chemical and physical properties. These structural features make it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34g/mol |
IUPAC-Name |
N-cyclohexylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H19NO/c19-17(18-16-8-2-1-3-9-16)15-11-10-13-6-4-5-7-14(13)12-15/h4-7,10-12,16H,1-3,8-9H2,(H,18,19) |
InChI-Schlüssel |
RANVUHGLWHKOKD-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 2-furoate](/img/structure/B496902.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-fluorobenzoate](/img/structure/B496905.png)
![N-({[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496906.png)
![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl acetate](/img/structure/B496907.png)


![ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496912.png)
![N-({[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496913.png)

![3-(4-chlorophenyl)-2-(4-morpholinylacetyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B496919.png)
![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)
![N-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B496921.png)
![3-benzyl-N,N-diethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B496923.png)
![3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
